Enantiomeric excess (ee) >99.9% via Engineered Ketoreductase – a >100-fold Reduction in Distomer Impurity vs. Chemical Resolution Methods
The (S)-alcohol manufactured using a co-expressed carbonyl reductase/glucose dehydrogenase whole-cell biocatalyst in a single-phase aqueous system achieves ee >99.9% and molar yield of 94% . In contrast, chemical resolution via Boc-L-proline yields the (S)-alcohol with ee typically <97% and only ~30% recovery of the desired enantiomer from the racemate (70% of material wasted) . The biocatalytic approach thus reduces the distomer (R)-impurity to <0.05% (theoretical) versus ~1.5%–3% for the chemical resolution.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ee >99.9% (biocatalytic method); molar yield 94% |
| Comparator Or Baseline | Chemical resolution with Boc-L-proline: ee <97% and ~60% recovery of S-enantiomer from racemate |
| Quantified Difference | ee improvement >2.9 percentage points; yield improvement 34 percentage points |
| Conditions | Co-expressed E. coli whole cells (carbonyl reductase + glucose dehydrogenase); 30–40°C, pH 5–8; substrate: 2,6-dichloro-3-fluoroacetophenone |
Why This Matters
For regulated GMP manufacturing of Crizotinib API, a >99.9% ee value directly translates to minimized chiral impurity (distomer) levels, reducing the burden of downstream purification and regulatory analytical testing while improving overall process economics.
- [1] Sync enzymes (Shanghai) Co., Ltd. (2016). Biological preparation method of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Chinese Patent CN106047950A. Filed 2016-10-26. View Source
- [2] Jinan Liangfu Jinghe Pharmaceutical Technology Co., Ltd. (2014). Synthetic process method for novel antineoplastic molecular targeted drug of crizotinib. Chinese Patent CN103664896A. Filed 2014-03-26. View Source
